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Compound of Interest

Compound Name: 2-Naphthaleneethanol

Cat. No.: B072309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Naphthaleneethanol (CAS No: 1485-07-0), a key intermediate in organic synthesis and drug

discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

This document is intended to serve as a valuable resource for the structural characterization

and analysis of this compound.

Spectroscopic Data Summary
The structural identity of 2-Naphthaleneethanol is confirmed by the following spectroscopic

data. The quantitative data are summarized in the tables below for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Naphthaleneethanol exhibits characteristic signals corresponding

to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm)

Aromatic Protons 7.78

Aromatic Protons 7.76

Aromatic Protons 7.626

Aromatic Protons 7.44

Aromatic Protons 7.41

Aromatic Protons 7.303

-CH₂- (adjacent to OH) 3.854

-CH₂- (adjacent to naphthalene) 2.955

-OH 1.84

Table 1: ¹H NMR chemical shifts for 2-Naphthaleneethanol.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Each unique carbon atom in 2-Naphthaleneethanol gives rise to a distinct signal.
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Assignment Chemical Shift (ppm)

Aromatic C 136.2

Aromatic C 133.6

Aromatic C 132.3

Aromatic C 128.2

Aromatic C 127.9

Aromatic C 127.6

Aromatic C 127.4

Aromatic C 126.0

Aromatic C 125.5

Aromatic C 125.4

-CH₂- (adjacent to OH) 62.8

-CH₂- (adjacent to naphthalene) 39.4

Table 2: Predicted ¹³C NMR chemical shifts for 2-Naphthaleneethanol. Actual experimental

values may vary slightly.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Naphthaleneethanol highlights the presence of key functional groups.

The absorption bands are reported in wavenumbers (cm⁻¹).
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Wavenumber (cm⁻¹)
Functional Group

Assignment
Intensity

~3300 O-H (alcohol) stretch Strong, Broad

~3050 C-H (aromatic) stretch Medium

~2930, ~2870 C-H (aliphatic) stretch Medium

~1600, ~1500 C=C (aromatic) stretch Medium

~1050 C-O (alcohol) stretch Strong

Table 3: Characteristic IR absorption bands for 2-Naphthaleneethanol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-Naphthaleneethanol. The mass-to-charge ratios (m/z) of the parent ion and major

fragments are listed below.

m/z Relative Intensity (%) Assignment

172 34.7 [M]⁺ (Molecular Ion)

141 100.0 [M - CH₂OH]⁺

142 23.8

115 17.8

154 9.7

139 6.8

153 5.1

173 4.9 [M+1]⁺

128 4.5

152 4.4
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Table 4: Major peaks in the mass spectrum of 2-Naphthaleneethanol.[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A solution of 2-Naphthaleneethanol is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz

spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the

lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is

used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is

commonly employed. A small amount of 2-Naphthaleneethanol (1-2 mg) is finely ground with

approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet

holder) is first collected. The sample is then placed in the beam path, and the sample spectrum
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is acquired. The final spectrum is typically an average of 16 to 32 scans with a resolution of 4

cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer

via direct infusion or coupled with a chromatographic technique such as Gas Chromatography

(GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and

ionized, typically by electron ionization (EI). For LC-MS, the sample is ionized from the liquid

phase, often using electrospray ionization (ESI).

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The

resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationship between the different techniques for the structural elucidation of 2-
Naphthaleneethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b072309?utm_src=pdf-body
https://www.benchchem.com/product/b072309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Elucidation

2-Naphthaleneethanol Sample

Dissolution in Solvent

 for NMR & MS

KBr Pellet Preparation

 for IR

NMR SpectrometerMass Spectrometer

 (LC-MS)

FTIR Spectrometer

Process NMR Data Process IR DataProcess MS Data

Structural Elucidation

Click to download full resolution via product page

A general workflow for the spectroscopic analysis of 2-Naphthaleneethanol.
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Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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